molecular formula C12H10O2 B1278835 1,3-Bis(2-propynyloxy)benzene CAS No. 26627-36-1

1,3-Bis(2-propynyloxy)benzene

Cat. No. B1278835
CAS RN: 26627-36-1
M. Wt: 186.21 g/mol
InChI Key: HSRDPYWXTZGWFQ-UHFFFAOYSA-N
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Description

1,3-Bis(2-propynyloxy)benzene, also known as 1,3-Bis(propargyloxy)benzene, is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 g/mol . The compound is a white to light yellow powder or crystal .


Synthesis Analysis

While specific synthesis methods for 1,3-Bis(2-propynyloxy)benzene were not found in the search results, it has been used in the synthesis of C2-Symmetric Triazolophane via Click Chemistry .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-propynyloxy)benzene consists of a benzene ring with propynyloxy groups attached at the 1 and 3 positions . The InChI representation of the molecule is InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 .


Physical And Chemical Properties Analysis

1,3-Bis(2-propynyloxy)benzene is a white to light yellow powder or crystal . It has a melting point of 40°C . The compound has a molecular weight of 186.21 g/mol and a molecular formula of C12H10O2 . It has a topological polar surface area of 18.5 Ų and a XLogP3 of 2.4 .

Scientific Research Applications

Click Chemistry

“1,3-Bis(2-propynyloxy)benzene” is used in the field of synthetic organic chemistry, specifically in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of desired products. The compound’s terminal alkyne groups make it a suitable candidate for click reactions .

Synthesis of C2-Symmetric Triazolophanes

The compound has been used in the regioselective synthesis of C2-symmetric triazolophanes via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction . This highlights its utility in the creation of complex cyclic structures.

Food Contact Materials

There is a mention of “1,3-Bis(2-propynyloxy)benzene” in the context of safety assessment for substances used in food contact materials . However, the specific role or application of the compound in this context is not clear from the available information.

Synthesis of 1,3-Bis(Isocyanatomethyl)benzene

There is a study on the optimization of 1,3-Bis(Isocyanatomethyl)benzene . Although this is a different compound, the mention suggests a potential relationship or application involving “1,3-Bis(2-propynyloxy)benzene”.

Analytical Chemistry

The compound is available with various analytical charts for each product detail page . This suggests its use in analytical chemistry, possibly as a standard or reference compound.

Safety and Hazards

1,3-Bis(2-propynyloxy)benzene is known to be incompatible with oxidizing agents and heavy metals and should not be stored or handled in their vicinity .

Relevant Papers A paper titled “Toughening of semi-IPN structured epoxy using a new PEEK-type polymer via in situ azide-alkyne click polymerization” mentions the use of 1,3-Bis(2-propynyloxy)benzene in the synthesis of a new type of poly(ether ether ketone) polymer .

properties

IUPAC Name

1,3-bis(prop-2-ynoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRDPYWXTZGWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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